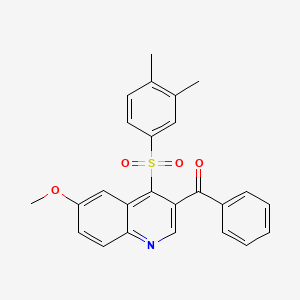

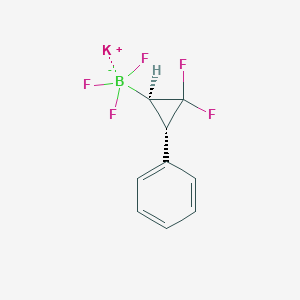

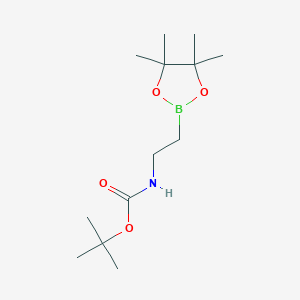

![molecular formula C13H9ClO2S B2884639 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid CAS No. 2230605-60-2](/img/structure/B2884639.png)

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as CP-544, 242 or fasudil, is a chemical compound that belongs to the class of organic compounds known as phenylthiophenes. It is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction, cell motility, and gene expression. CP-544, 242 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties and Therapeutic Potential

The antioxidant properties of thioctic acid and its reduced form, dihydrolipoic acid, are explored for their therapeutic potential in diseases characterized by enhanced free radical peroxidation. Dihydrolipoic acid, in particular, shows efficiency as a direct scavenger of peroxyl radicals, potentially enhancing the antioxidant potency of other antioxidants such as ascorbate and vitamin E in both aqueous and hydrophobic membrane phases (Kagan et al., 1992).

Photophysical Properties for Liquid Crystal Displays

The photophysical properties of thiophene-based prop-2-enoates are studied for their application in photoalignment of nematic liquid crystals. These compounds, especially those with fluorinated phenols, promote excellent photoalignment, indicating their potential use in liquid crystal displays (LCDs) (Hegde et al., 2013).

Solar Energy Conversion

Several studies have focused on the molecular engineering of organic sensitizers, including thiophene derivatives, for dye-sensitized solar cell applications. These sensitizers, designed at the molecular level, exhibit high conversion efficiencies and are promising for solar energy conversion technologies (Hagberg et al., 2008).

Antimicrobial Activity

Novel compounds containing thiophene derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds exhibit specific activities that could lead to the development of new antimicrobial agents for treating multidrug-resistant infections (Limban et al., 2008).

Molecular Docking and Biological Studies

Molecular docking and vibrational studies on thiophene derivatives provide insights into their biological activities and potential as antimicrobial agents. These studies include analysis of the molecular structure, quantum chemical calculations, and evaluation of antimicrobial activity, illustrating the broad applicability of thiophene derivatives in scientific research (Sivakumar et al., 2021).

Eigenschaften

IUPAC Name |

(E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJSGWEBGESDTBT-SOFGYWHQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

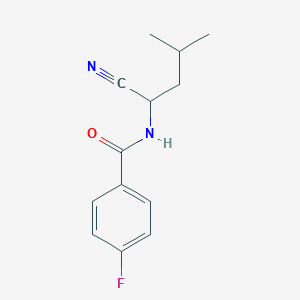

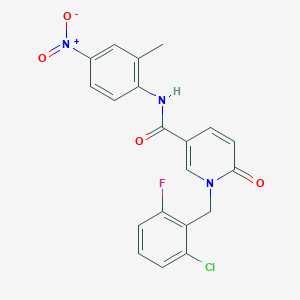

![2-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2884557.png)

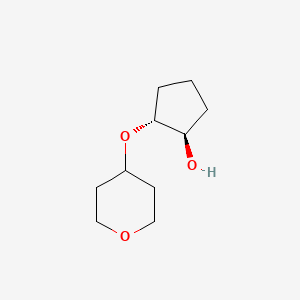

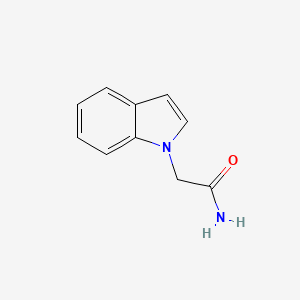

![6-Amino-4-(butan-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2884558.png)

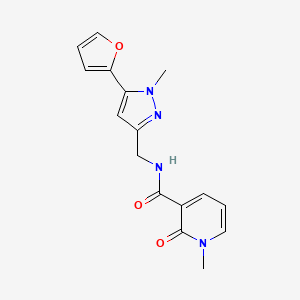

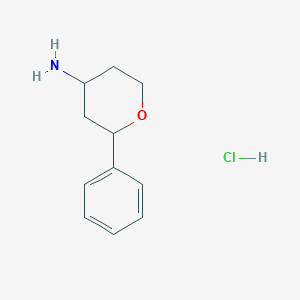

![(E)-2-cyano-3-[4-[(2,6-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2884560.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetonitrile](/img/structure/B2884566.png)

![Ethyl 2-{[7-chloro-3-(2,4-dichloro-5-isopropoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetate](/img/structure/B2884569.png)